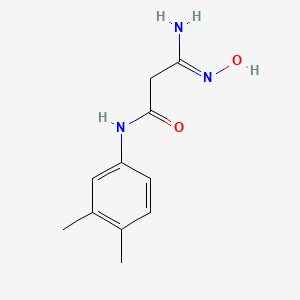![molecular formula C7H11N3O2S B5858233 5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMTM and belongs to the class of pyrimidines, which are heterocyclic organic compounds.
Mechanism of Action
The exact mechanism of action of DMTM is not fully understood. However, it is believed that DMTM exerts its therapeutic effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMTM has been shown to have several biochemical and physiological effects. Studies have reported that DMTM can induce oxidative stress and activate the mitochondrial apoptotic pathway in cancer cells. Additionally, DMTM has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMTM in laboratory experiments is its high purity and stability, which makes it a reliable reagent. Moreover, DMTM is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one of the limitations of DMTM is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of DMTM. One potential area of research is the development of new anticancer drugs based on the structure of DMTM. Moreover, further studies are needed to elucidate the exact mechanism of action of DMTM and its potential applications in other fields such as microbiology and immunology. Additionally, the development of new methods for synthesizing DMTM with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, DMTM is a promising chemical compound with potential therapeutic applications in oncology and microbiology. Its unique structure and mechanism of action make it an interesting target for future research. However, further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of DMTM involves the reaction of 2-thiouracil with formaldehyde and dimethylamine under acidic conditions. This method yields DMTM as a white crystalline solid with a high purity.
Scientific Research Applications
DMTM has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Recent studies have shown that DMTM can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, DMTM has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-[(dimethylamino)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H2,1-2H3,(H3,8,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXZGLTMDYPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)




![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
